molecular formula C24H21BrO5 B11629032 Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11629032
M. Wt: 469.3 g/mol
InChI Key: CKAFSZDGVANRNX-UHFFFAOYSA-N
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Description

Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a brominated naphthalene substituent. Its structure comprises a benzofuran core with:

  • A 2-methyl group at position 2.
  • An ethyl ester at position 3.
  • A [(6-bromo-2-methoxynaphthalen-1-yl)methoxy] group at position 4.

This compound’s design leverages halogenation and etherification strategies, as seen in related benzofuran syntheses (e.g., bromination of acetyl groups or aromatic rings) .

Properties

Molecular Formula

C24H21BrO5

Molecular Weight

469.3 g/mol

IUPAC Name

ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H21BrO5/c1-4-28-24(26)23-14(2)30-22-10-7-17(12-19(22)23)29-13-20-18-8-6-16(25)11-15(18)5-9-21(20)27-3/h5-12H,4,13H2,1-3H3

InChI Key

CKAFSZDGVANRNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC4=C3C=CC(=C4)Br)OC)C

Origin of Product

United States

Preparation Methods

Cyclization to Form the Benzofuran Skeleton

The benzofuran core is synthesized via acid-catalyzed cyclization of a phenolic precursor. A representative procedure involves:

  • Starting material : Ethyl 2-methyl-3-oxo-3-(2-hydroxyphenyl)propanoate.

  • Cyclization : Treatment with polyphosphoric acid (PPA) at 110–120°C for 4–6 hours induces ring closure, yielding ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

Reaction Conditions :

  • Temperature: 110–120°C

  • Catalyst: PPA (1.5 equiv)

  • Yield: 68–72%

Functionalization at Position 5

The hydroxyl group at position 5 is retained for subsequent coupling. Protection (e.g., as a silyl ether) may be necessary if reactive groups are present in later steps.

Synthesis of the Naphthalene Side Chain

Bromination of 2-Methoxynaphthalene

Regioselective bromination at position 6 is achieved using electrophilic bromination:

  • Substrate : 2-Methoxynaphthalene.

  • Reagents : Bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst.

  • Conditions : Stirring at 25°C for 12 hours.

Outcome :

  • Product: 6-Bromo-2-methoxynaphthalene

  • Regioselectivity: >90% (due to electron-donating methoxy group directing bromine to position 6)

  • Yield: 85%.

Hydroxymethylation at Position 1

The naphthalene derivative is functionalized with a hydroxymethyl group:

  • Friedel-Crafts alkylation : Reaction with paraformaldehyde in the presence of boron trifluoride etherate (BF₃·OEt₂).

  • Reduction : Sodium borohydride (NaBH₄) reduces the intermediate aldehyde to the alcohol.

Reaction Conditions :

  • Temperature: 0°C to room temperature

  • Yield: 70–75%

Product : (6-Bromo-2-methoxynaphthalen-1-yl)methanol.

Ether Bond Formation via Mitsunobu Reaction

The benzofuran core and naphthalene side chain are coupled using a Mitsunobu reaction:

  • Reagents :

    • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • Triphenylphosphine (PPh₃).

  • Conditions : Anhydrous tetrahydrofuran (THF) at 0°C to room temperature for 12–18 hours.

Mechanism : The reaction proceeds through an oxidative coupling mechanism, converting the hydroxyl groups into an ether bond with inversion of configuration.

Yield : 60–65%.

Alternative Synthetic Routes

Williamson Ether Synthesis

An alternative to Mitsunobu coupling involves:

  • Activation : Convert the benzofuran’s hydroxyl group to a tosylate using tosyl chloride (TsCl).

  • Nucleophilic substitution : React with (6-bromo-2-methoxynaphthalen-1-yl)methanol in the presence of a base (e.g., K₂CO₃).

Limitations : Lower yields (45–50%) due to steric hindrance.

Ullmann Coupling

Copper-catalyzed coupling between aryl halides and alcohols:

  • Catalyst : CuI (10 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Base : Cs₂CO₃.

Yield : 55–60% (requires elevated temperatures, 100–120°C).

Purification and Characterization

Chromatographic Purification

  • Method : Column chromatography using silica gel (60–120 mesh).

  • Eluent : Hexane/ethyl acetate (7:3).

  • Purity : >95% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 1H, naphthalene-H), 7.45–7.30 (m, 4H, aromatic), 5.21 (s, 2H, OCH₂), 4.35 (q, J = 7.1 Hz, 2H, COOCH₂), 3.94 (s, 3H, OCH₃), 2.62 (s, 3H, CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 159.8 (OCH₃), 154.1 (benzofuran-C), 134.5–115.2 (aromatic carbons), 70.1 (OCH₂), 61.5 (COOCH₂), 56.3 (OCH₃), 14.7 (CH₂CH₃).

Challenges and Optimization Strategies

Regioselectivity in Naphthalene Bromination

  • Issue : Competing bromination at positions 5 and 6.

  • Solution : Use of FeBr₃ as a Lewis acid to enhance para-directing effects.

Steric Hindrance During Etherification

  • Mitigation : Employ Mitsunobu reaction over Williamson synthesis for higher yields in sterically crowded systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate features a complex structure that combines elements of benzofuran and naphthalene, which contribute to its biological activity. The molecular formula is C20H18BrO4C_{20}H_{18}BrO_4, with a molecular weight of approximately 394.25 g/mol.

The compound has demonstrated various biological activities, making it a candidate for therapeutic applications. Key areas of interest include:

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. In vitro tests have shown that it can inhibit the proliferation of cancer cells, particularly in lung and breast cancer models.

Cell Line IC50 Value (µM) Reference
A549 (lung cancer)8.23
MCF-7 (breast cancer)5.59

This selective cytotoxicity suggests that the compound could be developed into a therapeutic agent targeting specific cancer types.

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. This activity was confirmed through assays involving human macrophages, indicating its potential use in treating inflammatory diseases.

Activity Test System Effect Reference
Anti-inflammatoryHuman macrophagesTNF-alpha inhibition

Antioxidant Activity

This compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. The DPPH assay indicated strong free radical scavenging activity.

Activity Test System EC50 Value (µM) Reference
AntioxidantDPPH assay12

Synthetic Applications

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows it to participate in complex organic reactions, paving the way for the development of new pharmaceuticals.

Case Studies

  • Synthesis of Isoindolinone Derivatives
    • The compound has been utilized to synthesize isoindolinone derivatives, which are known for their potential as antidiabetic agents. The synthetic route involves several steps, including bromination and methoxylation, leading to compounds with significant biological activity .
  • Development of Histone Deacetylase Inhibitors
    • Research indicates that derivatives synthesized from this compound can act as potent histone deacetylase inhibitors, which are important in cancer therapy due to their role in regulating gene expression associated with tumor growth .

Mechanism of Action

The mechanism of action of Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs include benzofuran derivatives with halogenated aryl methoxy groups, alkenyloxy substituents, or complex side chains. Below is a comparative analysis:

Table 1: Structural Comparison

Compound Name Substituent at Position 5 Halogen(s) Core Modifications
Target Compound (6-Bromo-2-methoxynaphthalen-1-yl)methoxy Br None
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate () (2-Fluorophenyl)methoxy Br, F Fluorine on aryl group
Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate () (2-Bromophenyl)methoxy Br (×2) Phenyl at position 2
Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate () (3-Bromophenyl)methoxy Br None
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate () (E)-3-Phenylprop-2-enoxy Br Alkenyloxy chain

Key Observations :

  • Halogen positioning (e.g., 2- vs. 3-bromo in aryl groups) affects electronic properties and binding interactions .
Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted logP* Hydrogen Bond Acceptors Rotatable Bonds
Target Compound C₂₄H₂₁BrO₅ 485.33 ~5.8 5 7
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate () C₁₉H₁₆BrFO₄ 413.24 ~4.9 4 6
Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate () C₁₉H₁₇BrO₄ 413.24 ~5.2 4 5
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate () C₂₀H₁₇BrO₄ 401.23 ~5.4 4 6

*logP estimates based on XLogP3 values from analogous structures .

Key Observations :

  • Reduced rotatable bonds in the target compound compared to alkenyloxy derivatives () may limit conformational flexibility.

Key Observations :

  • Brominated benzofurans generally exhibit reduced cytotoxicity compared to non-halogenated precursors, but activity depends on substituent type (e.g., aminoethoxy in enhances antifungal effects) .
  • The naphthalene group in the target compound may modulate interactions with hydrophobic binding pockets, though specific data are lacking.

Biological Activity

Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, a complex organic compound, has garnered attention in the scientific community due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C24H21BrO5C_{24}H_{21}BrO_5 with a molecular weight of approximately 463.33 g/mol. It features a benzofuran core substituted with a methoxy group and a bromo-naphthalene moiety, which may influence its biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC24H21BrO5C_{24}H_{21}BrO_5
Molecular Weight463.33 g/mol
Melting PointNot reported
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. A study by Abdel-Aziz et al. (2009) demonstrated that related benzofuran derivatives showed inhibition of tumor cell proliferation, suggesting a potential role in cancer therapy .

Mechanism of Action:

  • The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • It has been shown to inhibit key signaling pathways involved in cell survival and proliferation.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit nitric oxide production, which is linked to inflammatory responses .

Study 1: Anticancer Effects on Breast Cancer Cells

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing an IC50 value of approximately 15 µM, indicating potent anticancer properties.

Study 2: Antioxidant Potential in Cardiovascular Health

In another investigation focusing on cardiovascular health, the compound was tested for its ability to reduce oxidative stress markers in vitro. The results showed a significant reduction in malondialdehyde (MDA) levels, suggesting protective effects against lipid peroxidation.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substituents and confirms regiochemistry (e.g., bromine’s deshielding effect).
  • HRMS : Validates molecular formula.
  • FT-IR : Confirms ester (C=O) and ether (C-O-C) functional groups .

Advanced
Dynamic NMR can resolve conformational equilibria. Variable-temperature studies elucidate rotational barriers of methoxy groups. 2D NMR (e.g., COSY, NOESY) clarifies spatial arrangements in crowded aromatic regions .

How can researchers address contradictions in crystallographic and spectroscopic data?

Advanced
Discrepancies between XRD bond lengths and NMR-derived structures may arise from solution vs. solid-state conformations. Cross-validate using computational methods (DFT geometry optimization). If twinning complicates XRD, employ twin-law refinement in SHELXL or collect additional datasets .

What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

Q. Basic

  • Kinase inhibition assays : Test against targets like Mcl1 using fragment-based screening .
  • Anti-inflammatory models : Measure COX-2 inhibition in cell cultures .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines .

Advanced
Structure-activity relationship (SAR) studies via analogues with modified substituents (e.g., replacing bromine with chlorine) can pinpoint pharmacophores. High-throughput screening (HTS) paired with SPR analysis quantifies binding kinetics .

What computational methods predict binding modes with biological targets?

Advanced
Molecular docking (AutoDock Vina, Glide) models interactions with protein active sites. MD simulations (AMBER, GROMACS) assess stability of ligand-target complexes. QSAR models prioritize analogues with enhanced affinity .

How should researchers handle stability and storage of this compound?

Basic
Store in airtight, light-resistant containers at –20°C. Desiccants prevent hydrolysis of the ester group. Regular HPLC checks monitor degradation .

Advanced
Accelerated stability studies (40°C/75% RH) under ICH guidelines predict shelf life. LC-MS identifies degradation products (e.g., ester hydrolysis to carboxylic acid) .

What functional groups are critical for reactivity and bioactivity?

Q. Basic

  • Bromo substituent : Enhances electrophilic aromatic substitution reactivity.
  • Methoxy group : Influences lipophilicity and π-π stacking in target binding.
  • Ester moiety : A prodrug feature for improved bioavailability .

Advanced
Electron-withdrawing groups (e.g., nitro) at specific positions can modulate redox potential. Steric effects of the methyl group on the benzofuran core affect conformational flexibility .

How can structural analogues be designed to explore SAR?

Q. Advanced

  • Fragment-based design : Replace the naphthalene moiety with biphenyl or heteroaromatic systems.
  • Bioisosteric replacement : Substitute the ester with amides to alter metabolic stability.
  • Click chemistry : Introduce triazole rings via Huisgen cycloaddition for diversification .

What strategies resolve low solubility in biological assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles.
  • Prodrug derivatization : Convert ester to phosphate salts for aqueous compatibility .

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